molecular formula C17H19ClN2O B13096632 N-(4-Chlorobenzyl)-2-(propylamino)benzamide

N-(4-Chlorobenzyl)-2-(propylamino)benzamide

Cat. No.: B13096632
M. Wt: 302.8 g/mol
InChI Key: IAOHETQJWYXYEK-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)-2-(propylamino)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorobenzyl group attached to the nitrogen atom and a propylamino group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobenzyl)-2-(propylamino)benzamide typically involves the reaction of 4-chlorobenzylamine with 2-(propylamino)benzoic acid. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the reaction. The process may involve steps such as heating, stirring, and purification to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and advanced purification techniques. The process is optimized to ensure high yield and purity of the final product. Industrial production methods may also incorporate quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzyl)-2-(propylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-Chlorobenzyl)-2-(propylamino)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzyl)-2-(propylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorobenzyl)-1-propanamine: Similar structure but with a different amine group.

    4-(4-Chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamide: Contains a piperazine ring and a propoxy group.

Uniqueness

N-(4-Chlorobenzyl)-2-(propylamino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H19ClN2O

Molecular Weight

302.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(propylamino)benzamide

InChI

InChI=1S/C17H19ClN2O/c1-2-11-19-16-6-4-3-5-15(16)17(21)20-12-13-7-9-14(18)10-8-13/h3-10,19H,2,11-12H2,1H3,(H,20,21)

InChI Key

IAOHETQJWYXYEK-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

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